N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide

Lipophilicity Drug-likeness ADME

N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide (CAS 881659-98-9) is a Schiff base hydrazone derived from the condensation of 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde with palmitic acid hydrazide (palmitohydrazide). With a molecular formula of C33H46N4O and a molecular weight of approximately 514.7 g/mol, the compound belongs to the class of pyrazole-hydrazide hydrazones, a scaffold widely associated with antimicrobial, anticancer, and anti-inflammatory activities.

Molecular Formula C33H46N4O
Molecular Weight 514.7 g/mol
CAS No. 881659-98-9
Cat. No. B11952390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide
CAS881659-98-9
Molecular FormulaC33H46N4O
Molecular Weight514.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NN=CC1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3
InChIInChI=1S/C33H46N4O/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-32(38)35-34-26-30-27-37(31-19-16-15-17-20-31)36-33(30)29-24-22-28(2)23-25-29/h15-17,19-20,22-27H,3-14,18,21H2,1-2H3,(H,35,38)/b34-26+
InChIKeyNGAYWCWCCKRATF-JJNGWGCYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide Procurement Baseline: Compound Class and Fundamental Properties


N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide (CAS 881659-98-9) is a Schiff base hydrazone derived from the condensation of 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde with palmitic acid hydrazide (palmitohydrazide) . With a molecular formula of C33H46N4O and a molecular weight of approximately 514.7 g/mol, the compound belongs to the class of pyrazole-hydrazide hydrazones, a scaffold widely associated with antimicrobial, anticancer, and anti-inflammatory activities [1]. The defining structural feature that distinguishes it from most in-class analogs is the C16 palmitoyl chain, which imparts substantially higher lipophilicity compared to short-chain acyl hydrazide derivatives [2].

Why Generic Substitution Fails for N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide: The Lipophilicity Divergence


In pyrazole-hydrazone research, the acyl hydrazide moiety is a critical pharmacophore determinant. Analogs employing isonicotinohydrazide (INH) or benzohydrazide as the terminal moiety exhibit logP values near −0.7 and ~1.5, respectively, whereas the palmitohydrazide fragment alone contributes a logP exceeding 5.3 [1][2]. This >6 log unit span dictates differential membrane partitioning, plasma protein binding, and tissue distribution profiles [3]. Consequently, short-chain hydrazone analogs cannot serve as reliable physicochemical or pharmacological surrogates for the palmitoyl derivative in applications where high lipophilicity, surfactant-like behavior, or prolonged residence time is mechanistically required. The quantitative evidence below substantiates this differentiation.

N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide Quantitative Differentiation Evidence Guide


LogP Comparison: Palmitoyl vs. Isonicotinoyl Hydrazone Derivatives

The palmitohydrazide fragment confers a predicted XLogP3-AA of 5.3, whereas the isonicotinohydrazide fragment (used in the closest pharmacologically characterized pyrazole-hydrazone analog series) has an experimental logP of −0.7 [1][3]. The resulting logP differential of approximately 6 log units translates into an estimated >1,000,000-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and non-specific protein binding [2].

Lipophilicity Drug-likeness ADME

Chain-Length-Dependent Antimicrobial Toxicity in Fatty Acid Hydrazide Series

In a systematic series of N'-(pyridinoacetyl) fatty acid hydrazides, the hexadecanoic acid (C16, palmitoyl) derivative exhibited the highest toxicity against Staphylococcus aureus and fungi, outperforming shorter-chain (C8–C14) analogs [1]. The mean surface tension of equitoxic solutions for the C16 derivative was 59.8 ± 0.3 dyn/cm for bacteria and 51.65 ± 0.1 dyn/cm for fungi, indicative of surfactant-like membrane activity conferred specifically by the long alkyl chain [1].

Antimicrobial Structure-Activity Relationship Lipophilicity

Topological Polar Surface Area (TPSA) Differential vs. Isonicotinoyl Analogs

The palmitohydrazide fragment contributes a TPSA of approximately 55.1 Ų, compared to approximately 68.0 Ų for the isonicotinohydrazide fragment [1]. This lower TPSA, combined with markedly higher logP, shifts the palmitoyl derivative further toward CNS-permeable chemical space (typically TPSA < 60–70 Ų and logP > 3) relative to its INH-analog counterparts, which reside in more polar, peripherally restricted space [2].

Drug-likeness Oral bioavailability CNS penetration

Synthetic Accessibility and Intermediate Availability Comparison

The key aldehyde precursor, 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde (CAS 36640-52-5), is commercially available from multiple suppliers (TCI, ABCR) in >98% purity with defined melting point (117–121°C) . Palmitic acid hydrazide (CAS 2619-88-7) is a low-cost bulk commodity (Aladdin Scientific, ~$12.90/g at >98% purity) with established quality metrics . In contrast, the isonicotinoyl analog requires isoniazid as a controlled pharmaceutical precursor, introducing regulatory complexity and higher cost for non-clinical research procurement [1]. The target compound's synthesis proceeds via a single-step Schiff base condensation under mild conditions, as described in patent and synthetic literature .

Organic synthesis Procurement lead time Cost efficiency

N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide Optimal Research and Industrial Application Scenarios


CNS-Penetrant Chemical Probe and Blood-Brain Barrier Model Compound Development

Based on the compound's predicted high logP (~5.3 for the palmitoyl fragment) and low TPSA (~55 Ų) relative to isonicotinoyl analogs [1], this compound is mechanistically suited for CNS-targeted screening libraries. The physicochemical profile aligns with established CNS drug space parameters (TPSA < 60–70 Ų, logP > 3), supporting its use as a tool compound for validating in silico BBB permeability models or as a lipophilic control in neuropharmacology assays [2].

Surfactant-Like Antimicrobial Agent for Membrane Disruption Studies

The C16 palmitoyl chain confers surfactant-like properties, as demonstrated in homologous fatty acid hydrazide series where the C16 derivative exhibited maximal antimicrobial toxicity and characteristic surface tension values (59.8 dyn/cm for bacteria, 51.65 dyn/cm for fungi) [1]. This compound is therefore positioned for research programs investigating membrane-disrupting antimicrobial mechanisms, where the long alkyl chain is hypothesized to intercalate into bacterial phospholipid bilayers.

Structure-Activity Relationship (SAR) Anchor Point for Hydrazone Lipophilicity Gradients

With a logP exceeding 5, this compound serves as the high-lipophilicity extreme in a hydrazone analog series. When compared against short-chain analogs (e.g., isonicotinoyl with logP ≈ −0.7, benzoyl with logP ≈ 1.5), it enables systematic SAR exploration of how lipophilicity modulates potency, selectivity, and off-target binding [1]. This makes it valuable for medicinal chemistry teams constructing lipophilicity-activity landscapes.

Low-Regulatory-Burden Screening Library Procurement for Academic and Biotech Programs

Unlike isonicotinoyl hydrazone analogs that require isoniazid (a WHO Essential Medicine subject to pharmaceutical regulation), the palmitoyl derivative is synthesized from palmitic acid hydrazide, an unrestricted and low-cost bulk reagent (~$12.90/g at >98% purity) [1]. The aldehyde precursor is also commercially available from multiple vendors . This combination reduces procurement complexity and cost for high-throughput screening library construction in academic and early-stage biotech settings.

Quote Request

Request a Quote for N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.